Chloroacetyl isocyanate
Overview
Description
Synthesis Analysis
The synthesis of chloroacetyl isocyanate involves chemical reactions that require precise conditions to ensure the correct formation of the compound. While specific details on the synthesis of chloroacetyl isocyanate itself are not directly available in the papers, related compounds such as trichloroacetyl isocyanate have been synthesized through reactions involving acyl chlorides and isocyanates under controlled conditions. These processes highlight the importance of reaction conditions in achieving the desired isocyanate compounds.
Molecular Structure Analysis
The molecular structure of chloroacetyl isocyanate has been studied through various spectroscopic methods, including NMR and vibrational spectroscopy. For instance, the conformational stability and vibrational spectra of chloroacetyl isocyanate have been investigated, revealing insights into its molecular conformation and stability. The compound exists predominantly in a mixture of conformations, demonstrating the complex nature of its molecular structure (Badawi & Förner, 2003).
Scientific Research Applications
Application 1: Synthesis of Fumagillin Analogs
- Summary of the Application : Chloroacetyl isocyanate is used in the synthesis of fumagillin analogs . Fumagillin is a complex biomolecule produced by the fungus Aspergillus fumigatus, and it has been studied for its potential anti-cancer and anti-microbial properties.
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Application 2: Synthesis of 2-chloro-N-(4-oxocyclopent-2-enyl)-acetamide
- Summary of the Application : Chloroacetyl isocyanate is used in the synthesis of 2-chloro-N-(4-oxocyclopent-2-enyl)-acetamide . This compound could potentially be used in further reactions to synthesize more complex molecules.
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Application 3: Friedel-Crafts-Type Acylation and Amidation Reactions
- Summary of the Application : Chloroacetyl isocyanate is involved in Friedel-Crafts-type aromatic amidation and acylation reactions . The electrophilic species involved are isocyanate cation and acylium cation, respectively, and both have a common +C=O structure, which can be generated from carboxylic acid functionalities in a strong Brønsted acid .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Application 4: Antigen-Specific Cell Staining
- Summary of the Application : Chloroacetyl isocyanate has been used in a hydrolase-based fluorescence amplification method for antigen-specific cell labelling . To improve the substrates retention in cells, the effect of a chloroacetyl group modification on the substrate retention was examined .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Application 5: Bio-Based Isocyanate Production
- Summary of the Application : Chloroacetyl isocyanate could potentially be used in the production of bio-based isocyanates . Bio-based isocyanates are gaining attention due to environmental concerns about fossil-based isocyanates .
- Methods of Application : The specific methods of how Chloroacetyl isocyanate is used in the production of bio-based isocyanates are not detailed in the source .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Application 6: Wood-Polymer Composites
- Summary of the Application : Chloroacetyl isocyanate has been used in the compatibilization strategies of wood-polymer composites . These composites are gaining more attention in the scientific community, positively affecting the increase in their industrial applications .
- Methods of Application : The specific methods of how Chloroacetyl isocyanate is used in these compatibilization strategies are not detailed in the source .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Safety And Hazards
Chloroacetyl isocyanate is classified as a combustible liquid. It is toxic if swallowed and causes severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Overexposure to isocyanates may lead to pulmonary sensitization or “isocyanate asthma,” which may include coughing, tightness of the chest and shortness of breath .
properties
IUPAC Name |
2-chloroacetyl isocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNO2/c4-1-3(7)5-2-6/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVMEFHWBOWMFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N=C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196248 | |
Record name | Chloroacetyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroacetyl isocyanate | |
CAS RN |
4461-30-7 | |
Record name | Chloroacetyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4461-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloroacetyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloroacetyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloroacetyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROACETYL ISOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5WF2AMH7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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